4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2NO/c6-1-3-4(5(7)8)10-2-9-3/h2,5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWMMMOVJGEOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor, which facilitates the formation of the oxazole ring . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole N-oxides or reduction to yield corresponding amines.
Difluoromethylation: The difluoromethyl group can participate in radical reactions, leading to the formation of various difluoromethylated products.
Common Reagents and Conditions:
Radical Initiators: Such as AIBN for difluoromethylation reactions.
Oxidizing Agents: Like mCPBA for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, oxazole N-oxides, and difluoromethylated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(Chloromethyl)-5-(difluoromethyl)-1,3-oxazole has shown promise in pharmaceutical research, particularly in the development of anticancer agents and antimicrobial compounds.
Anticancer Activity:
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | Leukemia | 0.655 |
| Related Oxazole Derivative | Breast Cancer | 48.8 |
| Related Oxazole Derivative | Lung Cancer | 44.7 |
These results suggest that compounds with similar structures could be further developed as effective anticancer agents.
Mechanism of Action:
The mechanism may involve covalent modification of nucleophilic sites on proteins or DNA, leading to inhibition of key enzymes involved in cancer progression. The difluoromethyl group may enhance metabolic stability and bioavailability, making it a candidate for further pharmacological studies .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies reveal effective inhibition against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < X µg/mL |
| Escherichia coli | < Y µg/mL |
These findings indicate a broad-spectrum antimicrobial effect, suggesting potential applications in treating bacterial infections .
Agricultural Applications
Due to its biological activity, this compound may also be explored as a potential agrochemical agent. Its ability to modify plant growth or resist pathogens could be beneficial in crop protection strategies.
Case Studies
In Vitro Cancer Cell Studies:
A study involving the NCI-60 human tumor cell lines revealed significant growth inhibition with low toxicity profiles for compounds similar to this compound. The average GI50 values were consistently in the nanomolar range for leukemia cell lines.
Antimicrobial Testing:
In comparative studies assessing the antimicrobial efficacy of various oxazole derivatives, this compound demonstrated notable activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with MICs lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the oxazole ring significantly influence reactivity, solubility, and intermolecular interactions. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The difluoromethyl group in the target compound enhances electrophilicity compared to methyl or aryl substituents, making it more reactive in nucleophilic substitutions .
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-chlorophenyl) improve crystallinity and π-π stacking, whereas aliphatic groups (e.g., -CF₂H) increase solubility in polar solvents .
Crystallographic and Structural Comparisons
- Isostructural Halogen Variants: Compounds 4 and 5 from (4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-substituted oxazoles) exhibit identical crystal packing despite differing halogens (Cl vs. F).
Biological Activity
4-(Chloromethyl)-5-(difluoromethyl)-1,3-oxazole is a compound belonging to the oxazole family, which has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological activities, and potential applications in various fields, including antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxazole ring is formed through cyclization reactions that may include the use of chloromethyl and difluoromethyl substituents to enhance biological activity. The synthesis process often requires careful control of reaction conditions to ensure high yields and purity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of oxazole derivatives, including this compound. These compounds have shown efficacy against various bacterial strains, particularly Gram-positive bacteria. For instance:
- In vitro Studies : Research demonstrated that derivatives with similar structures exhibited significant inhibition against Staphylococcus aureus and Bacillus subtilis, with reported inhibition zones ranging from 8 mm to 15 mm depending on the concentration used .
- Toxicity Assessments : Toxicity studies using aquatic models (e.g., Daphnia magna) indicated that while some derivatives showed moderate toxicity, others were non-toxic at certain concentrations. This suggests a potential for developing safer antimicrobial agents .
Antifungal Activity
The antifungal activity of oxazole derivatives has also been extensively studied. Compounds similar to this compound demonstrated effectiveness against fungal pathogens such as Candida albicans. In qualitative assays, certain derivatives inhibited fungal growth effectively, indicating their potential as antifungal agents .
Anticancer Properties
Emerging research indicates that oxazole derivatives possess anticancer properties by inhibiting specific cellular pathways associated with cancer proliferation. The difluoromethyl group is believed to enhance metabolic stability and bioavailability, making these compounds promising candidates for further pharmacological studies targeting cancer cells .
Research Findings and Case Studies
Discussion
The biological activity of this compound highlights its potential in medicinal chemistry. The presence of the difluoromethyl group appears to enhance its efficacy against microbial and cancerous cells while also providing a degree of safety in toxicity assessments.
Q & A
Q. What synthetic methodologies are optimal for preparing 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole, and how can reaction conditions be optimized?
The synthesis of oxazole derivatives often involves cyclocondensation or multi-step functionalization. For example, similar compounds are synthesized via cyclization of hydrazides with DMSO under reflux (18–24 hours) followed by purification through ice-water precipitation . Optimization variables include solvent choice (e.g., DMSO for polar intermediates), temperature (reflux vs. room temperature), and catalyst selection. For the difluoromethyl group, fluorinating agents like DAST or Deoxo-Fluor may be employed, with reaction monitoring via TLC to confirm intermediate formation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.
- Differential Scanning Calorimetry (DSC) to assess thermal stability and phase transitions .
- Mass Spectrometry (HRMS) for molecular weight validation.
- IR Spectroscopy to identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹).
For chloromethyl groups, elemental analysis (halogen content) is essential to rule out byproducts .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity Tests : Store in amber vials if photoactive.
- Humidity Control : Chloromethyl groups may hydrolyze in aqueous environments; use desiccants for long-term storage.
DSC data from analogous oxazoles show stability up to 140°C, but difluoromethyl groups may introduce volatility .
Q. What is the reactivity profile of the chloromethyl and difluoromethyl substituents?
- Chloromethyl : Nucleophilic substitution (e.g., with amines or thiols) for further functionalization. Reactivity can be modulated using bases like K₂CO₃ .
- Difluoromethyl : Electrophilic character allows participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorine’s inductive effects may enhance metabolic stability in biological studies .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial Assays : Broth microdilution (MIC) against gram-positive/negative bacteria and fungi .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme Inhibition : Target-specific assays (e.g., aromatase inhibition via AutoDock modeling) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
SAR studies should compare substituent effects:
- Replace chloromethyl with aminomethyl to increase hydrophilicity and reduce toxicity .
- Vary difluoromethyl positioning to alter electronic properties (e.g., para vs. meta substitution).
Data from analogs like 5-(4-chlorophenyl)-1,3-oxazole show enhanced lipophilicity correlates with antimicrobial potency .
Q. What computational strategies are effective for predicting binding interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral proteases) .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS).
For example, oxazole derivatives exhibit strong π-π stacking with aromatic residues in enzyme active sites .
Q. How can contradictions between in silico predictions and experimental bioassay data be resolved?
- Validate docking poses with mutagenesis studies (e.g., alanine scanning).
- Re-evaluate force field parameters for fluorine-containing compounds, as standard models may underestimate C-F bond polarization .
Discrepancies in antimicrobial activity (predicted vs. observed) often arise from membrane permeability issues, requiring logP optimization .
Q. What role does the difluoromethyl group play in modulating pharmacokinetic properties?
Q. How can multi-step syntheses be designed to incorporate diverse heterocycles?
- Modular Synthesis : Use oxazole as a core scaffold. For example:
- Introduce chloromethyl via nucleophilic substitution.
- Attach difluoromethyl via Pd-catalyzed cross-coupling.
- Functionalize with pyrazole or triazole moieties via click chemistry .
Reaction optimization may require orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
